
4-Pyrimidinamine, 5-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinamine, 5-nitroso-: is a heterocyclic organic compound with the molecular formula C4H4N4O It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4th position and a nitroso group at the 5th position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinamine, 5-nitroso- can be achieved through several methods. One common approach involves the nitrosation of 4-aminopyrimidine. This process typically requires the use of nitrosating agents such as sodium nitrite in the presence of an acid, such as hydrochloric acid, to facilitate the formation of the nitroso group at the 5th position .
Industrial Production Methods: Industrial production of 4-Pyrimidinamine, 5-nitroso- often involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as the cyclization of methyl cyanoacetate with guanidine salt in a sodium methoxide methanol solution, followed by nitrosation using sodium nitrite in dilute formic acid . This method allows for the recycling of reagents and solvents, making it more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 4-Pyrimidinamine, 5-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group at the 4th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products:
Oxidation: Formation of 4-nitropyrimidine derivatives.
Reduction: Formation of 4,5-diaminopyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Pyrimidinamine, 5-nitroso- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinamine, 5-nitroso- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-Aminopyrimidine: Lacks the nitroso group at the 5th position.
5-Nitroso-6-ribityl-amino-2,4(1H,3H)-pyrimidinedione: Contains additional functional groups and exhibits different biological activities.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with fused pyrimidine rings, showing varied biological activities.
Uniqueness: 4-Pyrimidinamine, 5-nitroso- is unique due to the presence of both an amino group and a nitroso group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C4H4N4O |
|---|---|
Peso molecular |
124.10 g/mol |
Nombre IUPAC |
5-nitrosopyrimidin-4-amine |
InChI |
InChI=1S/C4H4N4O/c5-4-3(8-9)1-6-2-7-4/h1-2H,(H2,5,6,7) |
Clave InChI |
WWGSAFQXHHPCTK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
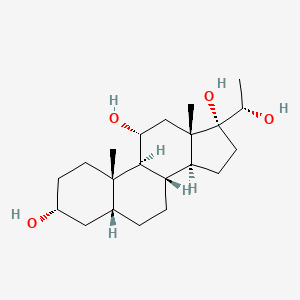
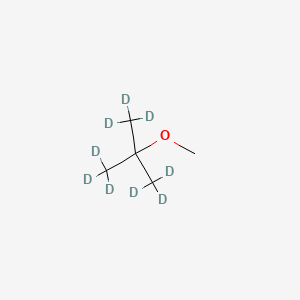




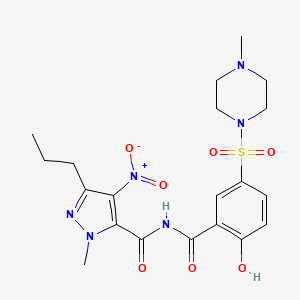
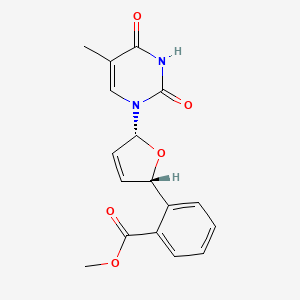
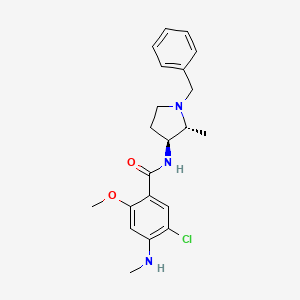

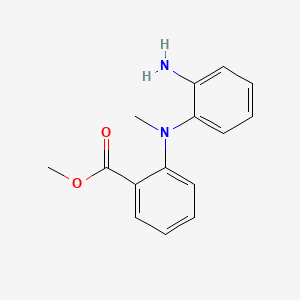
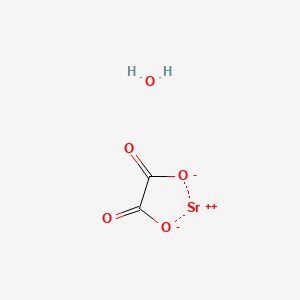
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
